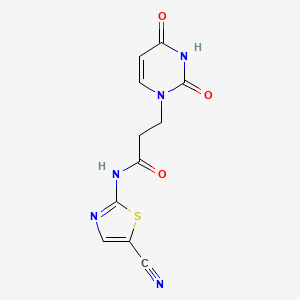

N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Description

N-(5-Cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a heterocyclic compound featuring a thiazole ring substituted with a cyano group at the 5-position, connected via a propanamide linker to a 2,4-dioxo-3,4-dihydropyrimidine moiety. This structure combines electron-withdrawing groups (cyano, carbonyl) and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors. The thiazole core is known for its role in medicinal chemistry, often contributing to metabolic stability and binding affinity, while the dihydropyrimidinone fragment is a recognized pharmacophore in kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c12-5-7-6-13-10(20-7)14-8(17)1-3-16-4-2-9(18)15-11(16)19/h2,4,6H,1,3H2,(H,13,14,17)(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVZHHHRIRLSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)NC2=NC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula, which are critical for understanding its interactions at the molecular level. Its structure features a thiazole ring and a pyrimidine derivative, which are known for their diverse biological activities.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of compounds similar to this compound. For instance, derivatives of 3,4-dihydropyrimidinones have shown promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were reported to be between 10-30 µg/mL against various pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 12 | 10 | Antibacterial |

| Compound 17 | 15 | Antifungal |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Research indicates that related compounds exhibit inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives showed 68% inhibition of TNF-α and 92% inhibition of IL-6 at a concentration of 10 µM .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds with similar structures. For instance, a study demonstrated that certain derivatives inhibited key enzymes involved in carbohydrate metabolism, showing IC50 values comparable to standard antidiabetic drugs. The major diastereomer exhibited IC50 values of 4.58 µM for α-amylase and 0.91 µM for PTP1B compared to standard drugs .

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes like α-amylase and PTP1B, which play crucial roles in glucose metabolism.

- Cytokine Modulation : It may modulate inflammatory pathways by inhibiting cytokine production.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were screened for their biological activities across multiple assays:

- In vitro Assays : Various concentrations (500 µM to 31.25 µM) were tested against target enzymes.

- Results Summary :

- Significant inhibition observed in both α-glucosidase and DPPH assays.

- Comparative analysis with standard drugs indicated that some derivatives had superior activity profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit promising anticancer properties. The compound N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide belongs to this class and has been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds within this family have demonstrated cytotoxic effects against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that the thiazole moiety contributes to enhanced activity against a range of bacterial strains, making it a candidate for developing new antibiotics . In vitro tests have shown that certain derivatives exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in optimizing the efficacy of pharmacological agents. For this compound, modifications at the thiazole and pyrimidine rings have been systematically explored to enhance binding affinity to biological targets. These studies have revealed that specific substitutions can significantly improve the compound's potency and selectivity .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and pyrimidine scaffolds. Efficient synthetic routes have been developed that allow for the rapid generation of analogs with varied functional groups, facilitating extensive biological testing .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in cancer metabolism. For example, it can inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine analogs used in chemotherapy . The inhibition of DPD can lead to increased levels of chemotherapeutic agents in cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and various protein targets. These studies provide insights into how structural modifications could enhance its binding affinity and specificity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial Activity | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |

| Study C | Enzyme Inhibition | Showed effective inhibition of DPD with IC50 values indicating potential for enhancing chemotherapy efficacy through metabolic modulation. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives

Compounds 3a–3p (synthesized in ) share a carboxamide backbone but differ in their heterocyclic cores and substituents. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Key Differences :

Heterocyclic Core: The target compound employs a thiazole ring, whereas analogs in use pyrazole rings.

Substituents: The target compound lacks chlorine and methyl groups present in 3a–3p, instead featuring a cyano group on the thiazole. This may reduce steric hindrance and alter electronic properties.

Linker : The propanamide linker in the target compound provides greater flexibility than the rigid pyrazole-pyrazole linkage in 3a–3p , which could influence binding kinetics.

Comparison with Dihydropyrimidinone-Containing Analogues

The compound 57 from , (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-acrylamide, shares the dihydropyrimidinone moiety but differs significantly in its core and linker:

- Core : Quinazoline in 57 vs. thiazole in the target compound. Quinazolines are prevalent in EGFR inhibitors, whereas thiazoles are more common in antimicrobial agents.

- Linker : Acrylamide in 57 introduces rigidity and conjugation, contrasting with the flexible propanamide linker in the target compound.

- Substituents: The fluorine atoms in 57 enhance electronegativity and bioavailability, while the cyano group in the target compound may improve binding specificity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, similar thiazole derivatives are synthesized using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at room temperature, with stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) to drive the reaction to completion . To minimize side reactions (e.g., hydrolysis of the cyanothiazole group), inert atmospheres (N₂/Ar) and moisture-free solvents are recommended. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves proton environments and carbon frameworks, while Infrared (IR) spectroscopy identifies functional groups (e.g., cyano, amide C=O). High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Purity is assessed via reverse-phase HPLC with UV detection, and recrystallization (e.g., DMSO/water mixtures) improves crystallinity for X-ray diffraction .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Methodological Answer : Polar solvents like DMF or DMSO are used for dissolution, followed by precipitation in water or ethanol. Column chromatography (silica gel, ethyl acetate/hexane gradients) separates intermediates. For final purification, preparative HPLC with acetonitrile/water (+0.1% TFA) is effective. Centrifugation and lyophilization yield high-purity solids .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthetic routes and predict byproducts?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and intermediates. Tools like the Artificial Force Induced Reaction (AFIR) method predict competing pathways, while machine learning (ML) prioritizes experimental conditions. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

- Methodological Answer : Contradictory results (e.g., varying IC₅₀ values) may arise from assay conditions (pH, temperature) or cellular models. Normalize data using reference standards (e.g., positive controls) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Molecular dynamics simulations can clarify target-ligand interactions under physiological conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation kinetics. HPLC-MS identifies degradation products (e.g., hydrolysis of the dihydropyrimidinone ring). Buffered solutions (pH 1.2–7.4) simulate gastrointestinal conditions. Thermodynamic parameters (ΔH, Eₐ) derived from Arrhenius plots guide storage recommendations .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Methodological Answer : Incubate the compound with human liver microsomes and NADPH cofactor. LC-MS/MS quantifies metabolites, while inhibition assays (IC₅₀) assess CYP isoform selectivity. Molecular docking (e.g., AutoDock Vina) predicts binding poses in CYP3A4/CYP2D6 active sites. Correlation with in vivo pharmacokinetics informs drug-drug interaction risks .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF, anhydrous | Prevents hydrolysis | |

| Temperature | 20–25°C (RT) | Minimizes thermal degradation | |

| Base | K₂CO₃ (1.2 eq) | Ensures deprotonation | |

| Reaction Time | 12–24 hours | Balances completion vs. side products |

Table 2 : Computational Tools for Reaction Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.